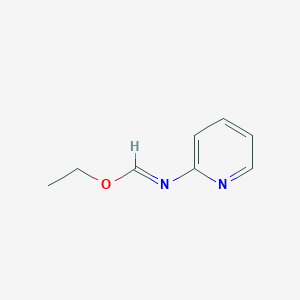

(E)-ethyl N-pyridin-2-ylformimidate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-pyridin-2-ylmethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-7-10-8-5-3-4-6-9-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUQSJFBYQEXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699552 | |

| Record name | Ethyl pyridin-2-ylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99790-41-7 | |

| Record name | Ethyl pyridin-2-ylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Transformations of E Ethyl N Pyridin 2 Ylformimidate and Analogues

Dual Reactivity as Electrophilic and Nucleophilic Synthons

Information not found.

Cyclization Reactions and Diverse Heterocycle Formation

Information not found.

Information not found.

Information not found.

Information not found.

Functionalization of the Pyridine (B92270) Moiety in N-Pyridin-2-ylformimidates

Information not found.

Mechanistic Studies of Reactions Involving N Pyridin 2 Ylformimidates

Elucidation of Reaction Pathways and Intermediates

The transformation of N-pyridin-2-ylformimidates and their precursors often proceeds through complex, multi-step sequences involving highly reactive intermediates. Detailed mechanistic investigations have been instrumental in identifying these species and understanding their role in the formation of the final products.

Identification of α-Iminonitrile Intermediates

A notable synthetic route to N-(pyridin-2-yl)imidates proceeds via the corresponding N-(pyridin-2-yl)iminonitrile intermediates. mdpi.comresearchgate.net A facile and environmentally friendly protocol has been developed for the synthesis of various substituted N-(pyridin-2-yl)imidates starting from nitrostyrenes and 2-aminopyridines. mdpi.com The initial step of this process involves the in situ formation of an α-iminonitrile, which is a key intermediate that is subsequently converted to the target imidate. mdpi.comresearchgate.net

The formation of the α-iminonitrile is catalyzed by a heterogeneous Lewis acid, specifically alumina (B75360) (Al₂O₃). researchgate.net The proposed mechanism suggests that alumina facilitates a Michael addition of 2-aminopyridine (B139424) to the nitrostyrene. This is followed by a sequence of steps including proton transfer, dehydration, and a mdpi.comrsc.org-hydride sigmatropic shift to yield the stable α-iminonitrile intermediate. researchgate.net These intermediates have been successfully isolated and characterized, with spectroscopic data, such as the characteristic absorbance of the nitrile group in IR spectroscopy (approx. 2200 cm⁻¹), confirming their structure. researchgate.net

The subsequent transformation of the isolated α-iminonitrile to the desired N-(pyridin-2-yl)imidate is achieved under mild, ambient conditions using a base, cesium carbonate (Cs₂CO₃), in an alcoholic medium (e.g., methanol (B129727) or ethanol). mdpi.comresearchgate.net This step highlights a selective and efficient conversion, demonstrating the synthetic utility of the α-iminonitrile as a stable and isolable intermediate en route to N-pyridin-2-ylformimidates. mdpi.com

Table 1: Catalysts and Conditions for the Synthesis of N-(Pyridin-2-yl)imidates via α-Iminonitrile Intermediates mdpi.comresearchgate.net

| Step | Reactants | Catalyst/Reagent | Solvent | Key Intermediate |

| 1. Iminonitrile Formation | Nitrostyrene, 2-Aminopyridine | Al₂O₃ (Lewis Acid) | Dichloroethane (DCE) | α-Iminonitrile |

| 2. Imidate Formation | α-Iminonitrile, Alcohol | Cs₂CO₃ (Base) | Methanol/Ethanol (B145695) | N-(Pyridin-2-yl)imidate |

Mechanistic Pathways in Aryne-Based Coupling Reactions

While specific studies on the reaction of (E)-ethyl N-pyridin-2-ylformimidate with arynes are not extensively detailed, the reactivity of related N-aryl imines provides a strong model for the potential mechanistic pathways. researchgate.net Arynes are highly reactive intermediates that can engage in a variety of transformations, including cycloadditions and nucleophilic additions. researchgate.net

In pseudo-multicomponent reactions involving N-aryl imines and arynes (such as benzyne (B1209423) generated from a precursor like 2-(trimethylsilyl)phenyl triflate), a complex cascade is initiated. researchgate.net The proposed mechanism begins with a regioselective aza-Diels-Alder reaction between the imine and the first equivalent of the aryne. This pericyclic event is followed by an N-arylation with a second equivalent of the aryne, which acts as an electrophile. researchgate.net This cascade process leads to the formation of complex heterocyclic structures like 1,2-dihydroisoquinolines, involving the formation of multiple covalent bonds in a single operation. researchgate.net

For a substrate like this compound, the imidate nitrogen, being nucleophilic, could attack the aryne. nih.gov This initial nucleophilic addition would generate a zwitterionic intermediate. The subsequent reaction pathway could involve intramolecular cyclization or reaction with another equivalent of the aryne, leading to diverse and complex heterocyclic products. The precise pathway would be influenced by the substitution pattern on both the imidate and the aryne. researchgate.net

Table 2: Proposed General Steps in the Reaction of N-Aryl Imines with Arynes researchgate.net

| Step | Description | Role of Aryne | Intermediate Type |

| 1 | Nucleophilic attack or aza-Diels-Alder reaction | Dienophile / Electrophile | Zwitterionic or Cycloadduct |

| 2 | N-Arylation or further reaction | Electrophile | Arylated Intermediate |

| 3 | Intramolecular rearrangement/cyclization | - | Final Heterocyclic Product |

Proposed Mechanisms for Related Nitro Compound Reductions

The synthesis of the precursors to N-pyridin-2-ylformimidates can involve the reduction of nitro compounds. The mechanistic understanding of nitro group reduction is therefore relevant. The catalytic hydrogenation of aromatic nitro compounds, like nitrobenzene, is a complex, multistage process. The classical Haber-Lukashevich scheme provides a foundational framework for this transformation.

According to this model, the reduction proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamino group. The final step is the reduction of the hydroxylamino group to the corresponding amine.

General Pathway for Nitro Group Reduction: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Two primary mechanistic routes are often considered for the hydrogenation on catalyst surfaces:

The π-route: This pathway involves the coordination of the aromatic ring and the nitro group with the catalyst surface.

The σ-route: This pathway involves the coordination of the oxygen atoms of the nitro group with the catalyst.

The interaction of these intermediates can also lead to dimeric products such as azoxy, azo, and hydrazo compounds, particularly in alkaline media. The specific pathway and the distribution of products are highly dependent on factors like the nature of the catalyst, temperature, and hydrogen pressure.

Role of Catalysis in Mechanistic Control

Catalysis is paramount in directing the reactivity of N-pyridin-2-ylformimidates and their precursors, enabling control over reaction pathways, enhancing reaction rates, and influencing selectivity. Both Lewis acid and base catalysis, as well as radical-based processes, play significant roles.

Insights into Lewis Acid and Base Catalysis

Lewis acid and Lewis base catalysis are fundamental strategies in organic synthesis. A Lewis acid acts as an electron-pair acceptor, activating a substrate by withdrawing electron density, thereby making it more susceptible to nucleophilic attack. researchgate.net Conversely, a Lewis base, an electron-pair donor, can enhance the nucleophilicity of a reagent or activate a substrate through different modes of interaction.

The synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes provides a clear example of sequential Lewis acid and base catalysis. mdpi.comresearchgate.net

Lewis Acid Catalysis: In the first stage, a heterogeneous Lewis acid, Al₂O₃, is used to catalyze the formation of the α-iminonitrile intermediate from 2-aminopyridine and nitrostyrene. researchgate.net The alumina activates the nitrostyrene, facilitating the initial Michael addition.

Base Catalysis: In the second stage, a base, Cs₂CO₃, is employed to promote the conversion of the α-iminonitrile to the final imidate product in an alcoholic solvent. mdpi.comresearchgate.net

Furthermore, the development of bifunctional catalysts, which contain both Lewis acidic and Lewis basic sites, has enabled challenging transformations. For instance, novel Lewis acid-Lewis base bifunctional asymmetric catalysts have been successfully developed for the enantioselective Reissert reaction of pyridine (B92270) derivatives, allowing for the synthesis of chiral piperidine (B6355638) subunits with excellent control over regioselectivity and enantioselectivity.

Exploration of Radical Pathways in N-Heterocycle Formation

Radical reactions offer powerful and alternative pathways for the construction of N-heterocycles. Imidates have been identified as emerging synthons capable of participating in radical-mediated reactions. rsc.org The imidate precursor can be induced to form nitrogen radicals in situ under appropriate conditions, which can then undergo cyclization via processes like a 1,5-hydrogen atom transfer (1,5-HAT) to form a new C-N bond. rsc.org

Iminyl radicals, a specific class of nitrogen-centered radicals, are particularly versatile intermediates for building N-heterocycles. rsc.org These radicals can be generated from various precursors and exhibit unique reactivity, often serving as electrophilic species that can be trapped by C-C double or triple bonds in intramolecular cyclizations. rsc.orgnih.gov

While a specific radical pathway starting directly from this compound is not prominently documented, the general reactivity of imidates suggests its potential. A hypothetical pathway could involve the generation of a nitrogen-centered radical on the imidate nitrogen. If a suitable radical acceptor is present elsewhere in the molecule (e.g., an unsaturated bond introduced via the 'R' group of the formimidate), an intramolecular radical cyclization could ensue, providing a novel route to fused heterocyclic systems. This approach represents a promising area for future exploration in the chemistry of N-pyridin-2-ylformimidates. rsc.orgresearchgate.net

Computational and Theoretical Studies in Mechanistic Analysis

Currently, specific computational and theoretical studies detailing the reaction mechanisms of this compound are not prominent in the available literature. However, the application of these methods to similar pyridine-containing molecules can offer insights into the probable electronic and structural behaviors of this formimidate.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms. Such studies on related N-heterocyclic compounds often focus on calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. For a hypothetical reaction involving this compound, a computational approach would likely investigate key parameters to determine the most favorable reaction pathway.

Table 1: Illustrative Computational Data for a Hypothetical Reaction of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant: this compound | B3LYP/6-31G(d) | 0.0 | C=N bond length: 1.28 Å |

| Transition State 1 (TS1) | B3LYP/6-31G(d) | +15.2 | Formation of new C-C bond: 2.1 Å |

| Intermediate 1 | B3LYP/6-31G(d) | -5.7 | Fully formed C-C bond: 1.54 Å |

| Transition State 2 (TS2) | B3LYP/6-31G(d) | +10.8 | Proton transfer step |

| Product | B3LYP/6-31G(d) | -22.4 | Final stable configuration |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.

Theoretical studies on analogous systems, such as the reaction of pyridine with excited nitrogen atoms, have revealed complex mechanisms involving ring-opening and rearrangement. These investigations underscore the importance of considering multiple reaction channels and the potential for the formation of various isomeric products. A thorough computational analysis of this compound would be invaluable in predicting its reactivity and guiding synthetic efforts.

Regioselectivity and Stereoselectivity in Imidate Transformations

The concepts of regioselectivity and stereoselectivity are fundamental to understanding the outcomes of reactions involving molecules with multiple reactive sites and the potential for forming stereoisomers, such as this compound. However, specific studies detailing these aspects for the target compound are scarce.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, a nucleophilic attack could potentially occur at the imine carbon or the ethoxy carbon. The electronic properties of the pyridine ring and the imidate functional group would dictate the preferred site of attack. For instance, in related systems, the regioselectivity of nucleophilic attack on pyridinium (B92312) intermediates has been shown to be influenced by the nature of the nucleophile and the presence of stabilizing interactions.

Stereoselectivity, on the other hand, pertains to the preferential formation of one stereoisomer over another. The "(E)" designation in the compound's name already specifies the geometry around the C=N double bond. Any reaction that creates a new stereocenter would need to be evaluated for its stereoselectivity. For example, if the imidate were to undergo a cycloaddition reaction, the relative orientation of the reactants in the transition state would determine the stereochemistry of the product.

Table 2: Hypothetical Regio- and Stereochemical Outcomes for a Reaction of this compound

| Reactant | Reagent | Potential Regioisomers | Potential Stereoisomers | Observed Ratio (Hypothetical) |

| This compound | Nucleophile A | Attack at imine C vs. ethoxy C | - | 95:5 (imine attack favored) |

| This compound | Diene B | [4+2] vs. [2+2] cycloadducts | Endo vs. Exo | >99:1 ([4+2]), 90:10 (Endo) |

Note: The data in this table is for illustrative purposes and does not reflect actual experimental results for this compound.

In broader studies of related heterocyclic compounds, regioselective syntheses have been achieved by carefully modifying reaction conditions. For example, the reaction of pyridine N-oxides with benzynes can be directed to yield different substituted pyridines by altering the reagents used. This highlights the potential to control the selectivity of reactions involving the pyridine moiety in this compound, though specific experimental validation is needed.

Advanced Applications in Organic Synthesis and Catalysis

Utilization as Versatile Building Blocks in Complex Molecule Construction

The pyridine (B92270) nucleus is a fundamental heterocyclic motif found in a vast number of bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov Consequently, methods for the synthesis and functionalization of pyridine derivatives are of paramount importance. Compounds like (E)-ethyl N-pyridin-2-ylformimidate serve as valuable building blocks for the construction of more complex molecular architectures. researchgate.netresearchgate.netalfa-chemistry.com

The reactivity of the imidate functionality allows for its transformation into other functional groups, providing a strategic entry point for molecular elaboration. For instance, the imine bond can be hydrolyzed to an amine and an aldehyde, or reduced to a secondary amine, offering pathways to a diverse range of substituted pyridines. These pyridine building blocks can be further utilized in the synthesis of intricate heterocyclic systems, such as imidazo[1,5-a]pyridines and other nitrogen-rich ligand structures. researchgate.net The strategic placement of the formimidate group on the pyridine ring allows for regioselective modifications, a crucial aspect in the total synthesis of complex natural products and designed molecules. organic-chemistry.orgyoutube.com

Research has demonstrated the utility of related N-aryl imidates in various synthetic transformations. For example, they can participate in cycloaddition reactions and serve as precursors for the generation of other reactive intermediates. The pyridine nitrogen in this compound can also be activated, for instance, by forming the N-oxide, which opens up further avenues for functionalization at the C2 position. organic-chemistry.org The ability to introduce a variety of substituents onto the pyridine ring through the manipulation of the formimidate group underscores its value as a versatile synthetic intermediate.

A notable application of related structures is in the synthesis of polysubstituted dihydropyridones, which are themselves important scaffolds in medicinal chemistry. mdpi.com While not a direct application of the title compound, these syntheses highlight the potential of pyridyl-containing building blocks in multicomponent reactions to rapidly assemble complex heterocyclic frameworks.

Role in Ligand Design for Transition-Metal Catalysis

The pyridine-imine structural motif is a well-established and powerful ligand scaffold in transition-metal catalysis. researchgate.net The bidentate N,N-coordination of the pyridyl and iminyl nitrogen atoms to a metal center forms a stable five-membered chelate ring, which is a common feature in many successful catalysts. researchgate.netacs.org The electronic properties of the resulting metal complex can be readily tuned by modifying the substituents on both the pyridine and the imine components.

This compound represents a basic framework that can be elaborated into more complex and tailored ligands. The ethyl imidate portion can be conceptually replaced with various aryl or alkyl groups, and the pyridine ring can be substituted to modulate the steric and electronic environment around the metal center. acs.org

Table 1: Examples of Pyridine-Imine Ligand Applications in Catalysis

| Catalyst Type | Metal | Reaction | Reference |

| Pyridine-bis(imine) (PDI) | Iron, Cobalt | Olefin Polymerization/Oligomerization | acs.org |

| Chiral (Pyridyl)imine | Iron(II) | Asymmetric Transfer Hydrogenation | researchgate.net |

| Pyridine-chelated ImPy | Nickel(II) | Acrylate Synthesis from Ethylene (B1197577) and CO2 | mdpi.com |

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. chiralpedia.com Pyridyl imine scaffolds have been successfully employed in the design of chiral ligands for a variety of enantioselective transformations. rsc.orgacs.org By introducing chirality into the ligand framework, for instance, by using a chiral amine to form the imine or by incorporating a chiral backbone, it is possible to create a chiral environment around the metal center. This, in turn, can induce high levels of stereoselectivity in the catalyzed reaction. acs.org

A significant body of research focuses on the iridium-catalyzed asymmetric hydrogenation of imines, where chiral pyridyl-containing ligands have demonstrated excellent performance. acs.org For example, chiral spiro phosphine-oxazoline ligands, which share the pyridyl coordination motif, have been used to achieve high enantioselectivities in the hydrogenation of 2-pyridyl cyclic imines. acs.org Similarly, chiral pyridine–aminophosphine ligands have been synthesized and applied in the asymmetric hydrogenation of challenging substrates like benzazepines and benzodiazepines with excellent results. rsc.org Iron(II) complexes bearing chiral (pyridyl)imine ligands have also been investigated as catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.net

The modular nature of pyridyl imine ligands, where the pyridine unit and the imine substituent can be independently varied, makes them highly attractive for creating ligand libraries for catalyst screening and optimization in asymmetric synthesis. researchgate.net

N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, serving as highly effective ligands for a wide array of transition metals. scripps.edu They are known for forming strong metal-ligand bonds and for their ability to act as strong σ-donors. scripps.edu While the most common NHCs are derived from five-membered rings like imidazole (B134444), there is growing interest in NHCs derived from other heterocyclic systems, including pyridine. unioviedo.es

This compound can be envisioned as a potential precursor for the synthesis of pyridine-derived NHC ligands. The core structure contains the necessary atoms for the formation of a heterocyclic ring that could be converted into an NHC. For instance, reaction with a suitable dinucleophile could lead to the formation of an imidazolium (B1220033) or related azolium salt fused to the pyridine ring. These salts are the direct precursors to NHCs, which are typically generated by deprotonation. d-nb.infonih.govresearchgate.net

The synthesis of NHC precursors often involves the cyclization of acyclic reagents. d-nb.info For example, the condensation of a diimine with a source of the C2 precarbenic unit is a common strategy for preparing imidazolium salts. d-nb.infonih.gov A similar conceptual approach could be applied starting from derivatives of this compound. Pyridine-chelated imidazo[1,5-a]pyridine (B1214698) NHC ligands have been synthesized and used in nickel(II) complexes for the synthesis of acrylates from ethylene and CO2. mdpi.com This demonstrates the feasibility of creating NHC ligands that incorporate a pyridyl chelating arm, a structural feature that could be derived from the title compound.

Furthermore, metal complexes of six-membered NHCs, though less common, have been prepared and show catalytic activity. unioviedo.esnsf.gov The deprotonation of N-substituted pyridinium (B92312) cations can generate pyrid-2-ylidenes, a type of NHC, which can be trapped by metal complexes. unioviedo.es This highlights a potential pathway from pyridinium derivatives, which could be accessed from this compound, to NHC-metal complexes.

Contributions to Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. princeton.edufrontiersin.org Chiral amines, Brønsted acids, and NHCs are prominent examples of organocatalysts. The structural features of this compound make it and its derivatives interesting candidates for exploration in this field.

The design and synthesis of new chiral scaffolds are crucial for advancing asymmetric organocatalysis. researchgate.net Chiral N-pyridin-2-ylformimidate derivatives can be designed by incorporating chirality into the molecule. This can be achieved, for example, by starting from a chiral amine or alcohol in the synthesis of the imidate. The resulting chiral imidate can then serve as a scaffold for further modification or be used directly as an organocatalyst.

The pyridine nitrogen in the scaffold can act as a Lewis base or a hydrogen bond acceptor, while the imine nitrogen can also participate in non-covalent interactions. These functionalities are key to many organocatalytic activation modes. For instance, chiral pyridine N-oxides have been successfully used as organocatalysts in the asymmetric allylation of aldehydes. researchgate.net This suggests that N-oxidation of a chiral N-pyridin-2-ylformimidate derivative could yield a promising new class of organocatalysts.

Furthermore, imidates derived from chiral amino acids, such as proline, have been shown to act as effective organocatalysts. whiterose.ac.uk For example, tert-butyl L-proline imidate catalyzes the Michael reaction of ketones with nitroalkenes, producing the products with moderate to good enantioselectivities. whiterose.ac.uk This precedent strongly supports the potential for designing chiral N-pyridin-2-ylformimidate derivatives as effective organocatalysts for various asymmetric transformations. The synthesis of such chiral derivatives would leverage the modularity of the imidate structure, allowing for systematic tuning of the catalyst's steric and electronic properties to optimize stereoselectivity. nih.gov

Imidate-derived systems have shown promise in mediating stereoselective transformations. nih.gov The concept of using chiral imidates as organocatalysts is an emerging area with significant potential. As mentioned, proline-based imidates have been used to catalyze asymmetric Michael additions. whiterose.ac.ukresearchgate.net These reactions likely proceed through an enamine or iminium ion intermediate, common activation modes in aminocatalysis.

A chiral N-pyridin-2-ylformimidate catalyst could operate through similar mechanisms. The pyridine ring could play a secondary role in organizing the transition state through hydrogen bonding or other non-covalent interactions, potentially enhancing stereoselectivity. The development of such systems would contribute to the growing toolbox of organocatalysts for asymmetric C-C bond formation.

Moreover, the imidate functionality itself can be a reactive center in stereoselective reactions. While not an example of catalysis by the imidate, the chemistry of imidates is rich and includes various rearrangements and additions. acs.org If a chiral N-pyridin-2-ylformimidate is used as a reactant with a chiral reagent or catalyst, the inherent chirality of the imidate could influence the stereochemical outcome of the reaction, a principle known as substrate control. The ability of enzymes to perform highly regioselective and stereoselective reactions on complex molecules provides inspiration for how specific functional groups, like those in this compound, can direct chemical transformations with high precision. mdpi.commdpi.com

Conformational Analysis and Isomerism of E Ethyl N Pyridin 2 Ylformimidate

Stereochemical Considerations: E/Z Isomerism at the C=N Bond

The presence of a carbon-nitrogen double bond (C=N) in ethyl N-pyridin-2-ylformimidate gives rise to the possibility of E/Z isomerism. This form of stereoisomerism results from the restricted rotation around the C=N bond, leading to two distinct spatial arrangements of the substituents attached to the imine carbon and nitrogen atoms. The designation of these isomers as E (entgegen, German for opposite) or Z (zusammen, German for together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

For (E)-ethyl N-pyridin-2-ylformimidate, the "E" designation indicates that the higher priority groups on the imine carbon and nitrogen are on opposite sides of the double bond. In this case, the pyridin-2-yl group on the nitrogen and the ethoxy group on the carbon are positioned trans to each other. The alternative Z-isomer would have these groups on the same side. The stability and interconversion of these isomers are influenced by steric hindrance and electronic effects between the substituents. Generally, the E isomer is thermodynamically more stable due to reduced steric clash between the bulky substituents.

The interconversion between E and Z isomers, known as E/Z isomerization, can occur under certain conditions, such as exposure to heat or UV radiation, or through acid catalysis. researchgate.net The mechanism of this isomerization can proceed via either a rotation around the C=N bond in a protonated imine intermediate or through a nucleophilic addition-elimination pathway. researchgate.net The energy barrier for this process is typically high enough to allow for the isolation of individual isomers at room temperature. nih.gov

Table 1: Cahn-Ingold-Prelog Priority Assignments for this compound

| Atom Attached to C=N | Substituent | Priority |

| Nitrogen | Pyridin-2-yl | 1 |

| Lone Pair | 2 | |

| Carbon | Ethoxy (-OCH2CH3) | 1 |

| Hydrogen (-H) | 2 |

This table illustrates the priority assignments based on atomic number for the substituents on the C=N double bond, leading to the (E) configuration where the highest priority groups are on opposite sides.

Rotational Isomerism and Conformational Preferences of Alkyl and Pyridyl Moieties

The rotation around the C-O bond of the ethoxy group and the C-C bond within the ethyl chain will influence the spatial positioning of the terminal methyl group. While multiple conformers are possible, those that minimize steric interactions will be energetically favored. For the pyridyl moiety, rotation around the N-C(pyridyl) single bond is a key conformational determinant. The relative orientation of the pyridine (B92270) ring with respect to the rest of the molecule can be described by the dihedral angle between the plane of the pyridine ring and the plane of the formimidate group.

Computational studies on similar N-aryl systems have shown that the conformational preferences are often a balance between steric repulsion and stabilizing electronic interactions, such as n→π* interactions. tandfonline.com In the case of a 2-pyridyl substituent, two principal planar conformations can be envisioned: one where the nitrogen lone pair of the pyridine ring is syn-periplanar to the C=N bond and another where it is anti-periplanar. The relative energies of these conformers are influenced by electrostatic interactions and potential intramolecular hydrogen bonding. mdpi.comnih.gov For instance, the syn conformer might be favored in certain environments due to favorable dipole-dipole interactions. tandfonline.com

Table 2: Potential Rotational Isomers of the Pyridyl Moiety

| Conformer | Dihedral Angle (Npyridine-Cimine-N-Cpyridyl) | Key Interaction | Expected Relative Stability |

| syn-periplanar | ~0° | Potential lone pair repulsion or stabilizing n→π* interaction | Dependent on electronic effects |

| anti-periplanar | ~180° | Minimized steric hindrance | Generally favored |

This table outlines the primary rotational conformations of the pyridyl group and the factors influencing their stability.

Advanced Spectroscopic and Computational Methodologies for Conformational Studies

The detailed conformational analysis of molecules like this compound relies heavily on a synergistic approach combining advanced spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for investigating conformational dynamics in solution. mdpi.com Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into their spatial proximity and thus the preferred conformation. Variable temperature (VT) NMR studies can be employed to determine the energy barriers for rotational processes. tandfonline.com For instance, the coalescence of distinct NMR signals at higher temperatures can be analyzed to quantify the rate of rotation around the N-C(pyridyl) bond. nih.gov

Computational Chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular structures, relative energies of different conformers, and the transition states for their interconversion. ruc.dkyoutube.com By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, the most stable conformations and the energy barriers separating them can be identified. mdpi.com These calculations can also predict NMR chemical shifts and coupling constants for different conformers, which can then be compared with experimental data to validate the computational model. nih.gov The combination of experimental NMR data with DFT calculations provides a robust framework for a comprehensive conformational analysis. ruc.dk

Table 3: Common Methodologies for Conformational Analysis

| Technique | Information Obtained |

| Spectroscopic Methods | |

| ¹H and ¹³C NMR | Chemical environment of nuclei, presence of isomers |

| NOESY/ROESY | Through-space proximity of nuclei, relative orientation of groups |

| Variable Temperature NMR | Rotational energy barriers, dynamic processes |

| Computational Methods | |

| Density Functional Theory (DFT) | Optimized geometries, relative conformational energies, transition state structures |

| Potential Energy Surface (PES) Scan | Identification of stable conformers and rotational barriers |

| GIAO-DFT | Prediction of NMR chemical shifts for comparison with experimental data |

This table summarizes the key experimental and computational techniques used to elucidate the conformational properties of molecules like this compound.

Future Research Directions for E Ethyl N Pyridin 2 Ylformimidate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-arylformimidates, including (E)-ethyl N-pyridin-2-ylformimidate, has traditionally relied on various methods. However, the drive towards greener and more efficient chemical processes necessitates the development of new synthetic strategies. Future research in this area will likely concentrate on several key aspects:

Catalyst-Free and Eco-Friendly Conditions: There is a growing interest in developing synthetic protocols that minimize or eliminate the need for catalysts, particularly those based on transition metals. A recent study has demonstrated a catalyst-free method for synthesizing N-pyridin-2-yl carbamates from N-hetaryl ureas and alcohols, suggesting a potential avenue for the synthesis of formimidates under similarly benign conditions. rsc.org Exploring reactions in environmentally friendly solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) could also lead to more sustainable processes. researchgate.netdoaj.org

One-Pot and Multicomponent Reactions: Designing one-pot syntheses and multicomponent reactions (MCRs) that lead to this compound and its derivatives would significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. An eco-friendly one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives highlights the potential of such approaches in pyridine (B92270) chemistry. researchgate.net

Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound could offer advantages such as enhanced reaction control, improved safety, and easier scalability.

A recent method for the synthesis of N-(pyridin-2-yl)imidates involves the Al2O3-mediated reaction of nitrostyrenes with 2-aminopyridines, followed by transformation in the presence of Cs2CO3 in alcoholic media under ambient conditions. mdpi.com This provides a foundation for developing even more sustainable and efficient protocols.

Expansion of Diverse Reactivity Profiles in Cascade and Multicomponent Reactions

The reactivity of the imidate group, coupled with the electronic properties of the pyridine ring, makes this compound an ideal candidate for use in complex chemical transformations. Future research will likely focus on harnessing this reactivity in cascade and multicomponent reactions to build intricate molecular architectures.

Domino and Cascade Reactions: The development of novel cascade reactions initiated by the reactivity of the formimidate moiety is a promising research direction. For instance, a cascade reaction of 1,2,3-indantriones with ethyl 2-(pyridine-2-yl)acetates has been shown to produce 5H-isochromeno[4,3-b]indolizin-5-ones. doaj.org Similar strategies could be devised for this compound to access diverse heterocyclic scaffolds.

[4+2] and [3+2] Cycloadditions: Investigating the participation of the C=N bond of the formimidate in cycloaddition reactions could lead to the synthesis of various nitrogen-containing heterocycles. The pyridine ring can influence the stereoselectivity of these reactions.

C-H Activation: Exploring the use of this compound in directed C-H activation reactions, where the pyridine nitrogen acts as a directing group, could provide a powerful tool for the functionalization of otherwise inert C-H bonds.

The ability of imidates to participate in the formation of C-C and C-N bonds in a single step is a key feature that can be exploited in the design of novel MCRs. mdpi.com

Exploration of New Catalytic Applications and Ligand Development

The presence of the pyridinyl nitrogen in this compound makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis.

Novel Ligand Design: Systematic studies on the coordination behavior of this compound with various transition metals could lead to the discovery of new catalysts with unique reactivity and selectivity. The structural features of related N-[2-(pyridin-2-yl)ethyl]-derivatives have been shown to be prospective for metal coordination. nih.gov

Asymmetric Catalysis: The development of chiral versions of this compound could open the door to its application in asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral compounds.

Photoredox Catalysis: The photophysical properties of metal complexes derived from this compound could be investigated for their potential use in photoredox catalysis, a rapidly growing field in organic synthesis.

The oxidation reactivity of related compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide has been studied, providing insights into the potential redox behavior of such pyridinyl systems which could be relevant for catalytic applications. nih.gov

Advanced Computational Design and Prediction of Imidate Reactivity and Selectivity

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules, thereby guiding experimental efforts. For this compound, computational studies will be invaluable.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of reactions involving this compound, providing insights into transition states and reaction intermediates. Such calculations have been used to show that the reaction of N-hetaryl ureas with alcohols proceeds through an isocyanate intermediate. rsc.org

Predicting Selectivity: Computational models can be developed to predict the regioselectivity and stereoselectivity of reactions involving this formimidate, which would be instrumental in planning synthetic strategies.

Design of Novel Catalysts: Computational screening of metal complexes of this compound and its derivatives can accelerate the discovery of new catalysts with desired properties, saving significant experimental time and resources.

By combining theoretical predictions with experimental validation, a deeper understanding of the factors governing the reactivity and selectivity of this compound can be achieved, paving the way for its rational application in organic synthesis.

Q & A

Q. What are the standard synthetic routes for preparing (E)-ethyl N-pyridin-2-ylformimidate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between pyridin-2-amine derivatives and ethyl formimidate esters under controlled conditions. Key parameters include temperature (often 60–80°C), solvent choice (e.g., ethanol or acetonitrile), and catalysts like piperidine or acetic acid. Optimization involves monitoring reaction progress via TLC or NMR to adjust stoichiometry or reaction time. For reproducibility, ensure anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the E-configuration via coupling constants (e.g., J = 12–14 Hz for imine protons) and pyridyl ring proton splitting patterns.

- IR : Stretching frequencies for C=N (1640–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 179.1). Cross-validate with elemental analysis for purity .

Q. How should researchers select crystallization solvents for X-ray diffraction studies of this compound?

Use solvents with moderate polarity (e.g., dichloromethane/hexane mixtures) to promote slow crystal growth. Pre-saturate solutions to avoid rapid precipitation. For structure validation, employ SHELX software (SHELXS-97 for solution, SHELXL-97 for refinement) and verify hydrogen bonding (e.g., C–H···N interactions) in the final structure .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental structural data (e.g., bond lengths/angles) be resolved?

- Computational Modeling : Compare DFT-optimized geometries (using Gaussian or ORCA) with X-ray data. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions.

- Statistical Analysis : Apply R-factor and goodness-of-fit metrics in crystallographic refinements. If R1 > 5%, re-exclude outliers or collect higher-resolution data .

Q. What experimental strategies mitigate inconsistencies in reaction yields during scale-up synthesis?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, solvent ratio) to identify critical factors.

- In Situ Monitoring : Use ReactIR or inline NMR to detect intermediate decomposition.

- Purification : Employ gradient flash chromatography or recrystallization to isolate pure product, avoiding silica gel adsorption issues common with polar imidate derivatives .

Q. How can researchers differentiate between tautomeric forms or isomerization byproducts in this compound?

- Dynamic NMR : Probe temperature-dependent chemical shift changes to identify tautomeric equilibria (e.g., E/Z isomerization).

- HPLC-MS : Use chiral columns or ion-pair reagents to separate isomers.

- Theoretical Calculations : Predict relative stability of tautomers via Gibbs free energy comparisons (ΔG < 2 kcal/mol suggests coexistence) .

Q. What methodologies validate the compound’s stability under various storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations. Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

Methodological Guidance for Data Analysis

- Crystallographic Data : Report Flack parameters to confirm absolute configuration. Include CIF files in supplementary materials .

- Statistical Validation : Apply Student’s t-test or ANOVA to compare replicate experiments. Use p < 0.05 as significance threshold .

- Computational Workflow : Archive input/output files for DFT calculations (e.g., .com and .log files) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.